molecular formula C34H50O2 B15045064 Cholest-5-en-3-yl benzoate

Cholest-5-en-3-yl benzoate

Cat. No.: B15045064
M. Wt: 490.8 g/mol
InChI Key: UVZUFUGNHDDLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-5-en-3-yl benzoate is synthesized through the esterification of cholesterol with benzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cholesterol and benzoic acid into a reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cholest-5-en-3-yl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cholest-5-en-3-yl benzoate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, which are involved in maintaining cell structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Cholesteryl nonanoate
  • Cholesteryl oleyl carbonate
  • Cholesteryl acetate

Uniqueness

Cholest-5-en-3-yl benzoate is unique due to its specific liquid crystal properties, which are not as pronounced in other similar compounds. Its ability to form cholesteric liquid crystals with a helical structure makes it particularly valuable in the development of liquid crystal displays and thermochromic materials .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZUFUGNHDDLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862274
Record name Cholest-5-en-3-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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